FV 100 N-Fmoc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

FV 100 N-Fmoc is an intermediate in the synthesis of FV-100 . FV-100 is an orally available nucleoside analogue prodrug of CF-1743, which is used for the treatment of herpes zoster, or shingles, an infection caused by the reactivation of varicella zoster virus or VZV .

Synthesis Analysis

FV 100 N-Fmoc is synthesized using Fmoc solid-phase peptide synthesis (SPPS) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Molecular Structure Analysis

The β-sheet structure of FV 100 N-Fmoc is principally interlocked by π–π stacking of the Fmoc groups . The Fmoc group improves the association of peptide building blocks due to its aromaticity .Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .Physical And Chemical Properties Analysis

The Fmoc group has a strong absorbance in the ultraviolet region . Fmoc-FV self-assembly in physiologic conditions resulted in a thermo-sensitive and shear-thinning hydrogel .科学研究应用

3D Cell Culture

Fmoc-phenylalanine-valine (Fmoc-FV) has been used for 3D culture of various cells . The Fmoc-FV hydrogels were applied in 3D-culture of WJ-MSCs (mesenchymal stem cells), HUVECs (normal endothelial cells), and MDA-MB231 (tumor cell line) .

Regenerative Medicine

The structural and biological properties of the Fmoc-dipeptide hydrogels can affect their applications in regenerative medicine . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity .

Drug Delivery

Supramolecular peptide hydrogels have been used in drug delivery . The Fmoc-FV hydrogel’s properties make it a potential candidate for this application .

Sensing

The bottom-up approach used in the fabrication of nanostructures with Fmoc-FV has potential applications in sensing .

Immune Boosting

Supramolecular peptide hydrogels, like those formed by Fmoc-FV, have been used in immune boosting .

Biocompatibility

Short peptide hydrogels, such as those formed by Fmoc-FV, have high biocompatibility, making them suitable for various biomedical applications .

作用机制

Target of Action

FV 100 N-Fmoc is primarily used in the synthesis of FV-100 This compound is used for the treatment of herpes zoster, or shingles, which is an infection caused by the reactivation of varicella zoster virus or VZV .

Mode of Action

The Fmoc group in FV 100 N-Fmoc is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-dipeptides, such as FV 100 N-Fmoc, are a class of short aromatic peptides featuring eminent supramolecular self-assembly . This is due to the aromaticity of the Fmoc group, which improves the association of peptide building blocks . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups .

Pharmacokinetics

FV-100 is rapidly and extensively converted to CF-1743, the concentration of which remains above that required to reduce viral activity by 50% for the 24-hour dosing period . Renal excretion of CF-1743 is very low . A high-fat meal reduced exposure to CF-1743 . Pharmacokinetic parameters for the elderly subjects were comparable to those for the younger subjects .

Result of Action

FV 100 N-Fmoc self-assembly in physiologic conditions results in a thermo-sensitive and shear-thinning hydrogel . The Fmoc-FV hydrogel exhibited cell type-dependent biological activity, so higher cell proliferation was attained in HUVEC or MDA-MB231 cells than WJ-MSCs .

Action Environment

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc-FV hydrogel’s action, efficacy, and stability can be influenced by environmental factors such as pH, temperature, and the presence of certain ions .

安全和危害

FV-100 was well tolerated by all subjects . The pharmacokinetic and safety profiles of FV-100 support its continued investigation for the treatment of herpes zoster and prevention of postherpetic neuralgia with once-daily dosing and without dose modifications for elderly or renally impaired patients .

未来方向

The structural and biological properties of the Fmoc-dipeptide hydrogels are inter-related and can affect their applications in 3D cell culture and regenerative medicine . The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . This makes it an even more valuable resource for research in the post-genomic world .

属性

| { "Design of the Synthesis Pathway": "The synthesis of compound 'FV 100 N-Fmoc' can be achieved by a series of chemical reactions starting from commercially available starting materials.", "Starting Materials": [ "FV 100", "Fmoc-Cl", "N,N-Diisopropylethylamine (DIPEA)", "Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Triethylamine (TEA)", "Ethyl acetate (EtOAc)", "Methanol (MeOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)" ], "Reaction": [ "Step 1: Protection of the amine group in FV 100 with Fmoc-Cl in the presence of DIPEA and DMF to obtain FV 100 N-Fmoc.", "Step 2: Deprotection of the Fmoc group in FV 100 N-Fmoc using 20% piperidine in DMF to obtain FV 100 amine.", "Step 3: Coupling of FV 100 amine with Fmoc-Cl in the presence of TEA and DCM to obtain FV 100 Fmoc.", "Step 4: Deprotection of the Fmoc group in FV 100 Fmoc using 20% piperidine in DMF to obtain FV 100.", "Step 5: Purification of FV 100 using column chromatography with EtOAc/MeOH as the eluent.", "Step 6: Preparation of a solution of NaOH in water and addition of FV 100 to the solution to obtain the sodium salt of FV 100.", "Step 7: Acidification of the sodium salt of FV 100 using HCl to obtain FV 100 as the hydrochloride salt.", "Step 8: Purification of FV 100 hydrochloride salt using recrystallization with water and drying the crystals.", "Step 9: Preparation of a solution of FV 100 hydrochloride salt in water and addition of NaOH to the solution to obtain FV 100 as the free base.", "Step 10: Purification of FV 100 free base using recrystallization with EtOAc and drying the crystals.", "Step 11: Preparation of a solution of FV 100 free base in DCM and addition of Fmoc-Cl in the presence of TEA to obtain FV 100 N-Fmoc.", "Step 12: Purification of FV 100 N-Fmoc using column chromatography with DCM/MeOH as the eluent." ] } | |

CAS 编号 |

1269409-87-1 |

产品名称 |

FV 100 N-Fmoc |

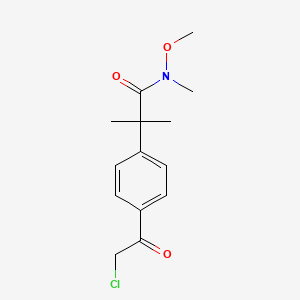

分子式 |

C₄₂H₄₅N₃O₈ |

分子量 |

719.82 |

同义词 |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine 5’-Ester with 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)